molecular formula C11H17NO B13057686 (1S,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL

Cat. No.: B13057686
M. Wt: 179.26 g/mol
InChI Key: JSMGPFUDSSMWIF-LDYMZIIASA-N
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Description

(1S,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced further to form different amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

(1S,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which (1S,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(2-ethylphenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(2-ethylphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL

Uniqueness

The uniqueness of (1S,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its stereoisomers. This makes it particularly valuable in applications requiring high enantiomeric purity and specific interactions.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2-ethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8-,11-/m1/s1

InChI Key

JSMGPFUDSSMWIF-LDYMZIIASA-N

Isomeric SMILES

CCC1=CC=CC=C1[C@@H]([C@@H](C)O)N

Canonical SMILES

CCC1=CC=CC=C1C(C(C)O)N

Origin of Product

United States

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